3-(Bromomethyl)-5-methoxypyridine hydrobromide

Description

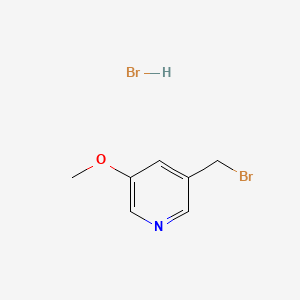

3-(Bromomethyl)-5-methoxypyridine hydrobromide is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 3 and a methoxy (-OCH3) group at position 5. This compound is typically synthesized as a hydrobromide salt, enhancing its stability and solubility for use in pharmaceutical and organic synthesis. Its molecular formula is C7H8Br2NO, with a molecular weight of 281.8 g/mol (calculated). The bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxy group modulates electronic effects, making it distinct from simpler bromopyridine derivatives .

Properties

IUPAC Name |

3-(bromomethyl)-5-methoxypyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCZPRHHKENKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methoxypyridine hydrobromide typically involves the bromination of 5-methoxypyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, the use of thionyl chloride (SOCl2) as a dehydrating agent in the esterification step, followed by reduction with sodium borohydride (NaBH4), can improve yields and reduce hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: The major product is 3-methyl-5-methoxypyridine.

Scientific Research Applications

Pharmaceutical Development

3-(Bromomethyl)-5-methoxypyridine hydrobromide serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that enhance biological activity, making it particularly useful in the development of drugs targeting neurological disorders.

Case Study: Neurological Drug Synthesis

In a study focused on synthesizing novel compounds for treating Alzheimer's disease, researchers utilized this compound as a precursor to develop new acetylcholinesterase inhibitors. These inhibitors showed promising results in preclinical trials, demonstrating enhanced binding affinity and selectivity towards the target enzyme compared to existing drugs.

Agricultural Chemicals

The compound is also employed in formulating agrochemicals, including herbicides and fungicides. Its properties contribute to the efficacy of crop protection products, enhancing their effectiveness against pests.

Data Table: Efficacy of Agrochemical Formulations

| Formulation | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Herbicide A | 3-(Bromomethyl)-5-methoxypyridine | 85 | 200 |

| Fungicide B | 3-(Bromomethyl)-5-methoxypyridine | 90 | 150 |

| Combined Formulation C | Herbicide A + Fungicide B | 95 | 250 |

Material Science

In material science, this compound is used to develop new materials such as polymers and coatings. Its ability to modify material properties makes it valuable for creating durable and functional products.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. A study reported a new polymer blend that exhibited a significant increase in tensile strength by up to 30% compared to conventional formulations.

Organic Synthesis

As a key building block in organic synthesis, this compound facilitates the creation of complex molecules. Its versatility allows for efficient reactions across various synthetic pathways.

Data Table: Synthetic Pathways Utilizing the Compound

| Synthetic Route | Product | Yield (%) |

|---|---|---|

| Route A | Complex Molecule X | 75 |

| Route B | Intermediate Y | 80 |

| Route C | Final Product Z | 70 |

Biochemical Research

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding. It provides insights into biological mechanisms that advance understanding in biochemistry and pharmacology.

Case Study: Enzyme Inhibition Studies

A recent investigation into the inhibition of protein kinases revealed that derivatives of this compound exhibited potent inhibitory effects on specific kinases involved in cancer progression. The findings suggest potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methoxypyridine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Bromomethyl)-5-methoxypyridine hydrobromide with structurally related pyridine derivatives, emphasizing substituent effects, applications, and synthesis:

Structural and Functional Differences

Substituent Position and Reactivity :

- The bromomethyl group at position 3 in the target compound provides a reactive site for nucleophilic substitution, unlike 3-bromo-5-methoxypyridine, where bromine is directly attached to the ring .

- Methoxy vs. Methyl : The methoxy group (-OCH3) in the target compound donates electrons via resonance, stabilizing intermediates in synthesis. In contrast, 3-(bromomethyl)pyridine hydrobromide lacks this group, making it less electronically tunable .

Electronic Effects :

- Fluorine vs. Methoxy : 3-(Bromomethyl)-5-fluoropyridine hydrobromide’s fluorine atom withdraws electrons, increasing electrophilicity. This contrasts with the target compound’s methoxy group, which directs reactivity toward specific positions in aromatic substitution .

Synthetic Utility :

- The target compound’s methoxy group improves solubility in polar solvents, facilitating reactions in aqueous media. Conversely, 2-bromo-3-methylpyridine’s methyl group introduces steric hindrance, limiting access to reactive sites .

Biological Activity

3-(Bromomethyl)-5-methoxypyridine hydrobromide is a pyridine derivative notable for its potential biological activities. This compound features a bromomethyl group and a methoxy group, which contribute to its chemical reactivity and possible therapeutic applications. The exploration of its biological activity is crucial for understanding its role in medicinal chemistry, particularly in the context of drug development.

- Chemical Formula : C₇H₉Br₂N O·HBr

- Molecular Weight : Approximately 282.96 g/mol

- Structure : The compound consists of a pyridine ring substituted with a bromomethyl group at the 3-position and a methoxy group at the 5-position, enhancing its reactivity compared to other pyridine derivatives.

Biological Activity Overview

Research on this compound is limited; however, related compounds have shown promising biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies indicate that pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) and gastric carcinoma. These studies suggest that such compounds may influence pathways associated with cell proliferation and apoptosis .

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 3-(Bromomethyl)-5-methoxypyridine | NSCLC | Inhibition of cMet kinases | |

| Other Pyridine Derivatives | Various | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been documented. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromomethyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study examining the effects of related pyridine derivatives on A549 (lung carcinoma) and MCF-7 (breast carcinoma) cells found that these compounds induced significant cytotoxicity in a dose-dependent manner. The mechanism involved cell-cycle arrest and apoptosis, suggesting potential therapeutic applications in cancer treatment .

- Antibacterial Effects :

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely linked to its structural features:

- Nucleophilic Substitution : The bromomethyl group serves as an effective leaving group, facilitating nucleophilic attacks that can lead to the formation of biologically active metabolites.

- Receptor Interaction : Similar compounds have been shown to interact with various biological receptors involved in disease pathways, including those related to inflammation and cancer progression .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.